![molecular formula C19H21ClN2O2 B5150965 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It was first synthesized in 2000 by scientists at GlaxoSmithKline as a potential treatment for drug addiction. Since then, it has been widely studied for its potential therapeutic applications and as a tool for understanding the role of dopamine D3 receptors in the brain.
作用机制
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide works by selectively blocking dopamine D3 receptors in the brain. These receptors are involved in reward and motivation pathways, and are thought to play a key role in addiction. By blocking these receptors, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide reduces the reinforcing effects of drugs of abuse, making it less likely that an individual will continue to seek out and use these substances.
Biochemical and Physiological Effects:
In addition to its effects on drug-seeking behavior, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
实验室实验的优点和局限性
One advantage of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide is its selectivity for dopamine D3 receptors, which allows researchers to study the specific role of these receptors in various physiological and behavioral processes. However, one limitation is that it is not highly soluble in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction and other psychiatric disorders. Additionally, researchers may continue to investigate the specific mechanisms by which 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide exerts its effects on dopamine D3 receptors, in order to better understand the role of these receptors in addiction and other processes. Finally, researchers may explore the potential use of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide as a tool for studying the neurobiology of addiction and related disorders.
合成方法
The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-chlorophenol with benzyl bromide to form 4-chlorobenzyl phenyl ether. This compound is then reacted with piperidine-3-carboxylic acid to form the desired product, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide. The synthesis process has been optimized to produce high yields of pure product.
科学研究应用
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. Additionally, it has been investigated for its potential use in the treatment of other psychiatric disorders, such as depression and schizophrenia.
属性
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-10-2-4-15(13-22)19(21)23/h1,3,5-9,11,15H,2,4,10,12-13H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBJOKIZBDTURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-fluorophenyl)-N-[3-(3-pyridinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5150898.png)
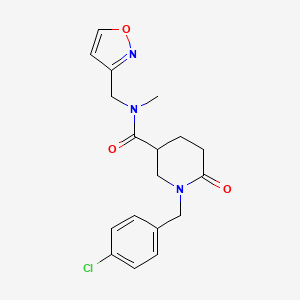
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B5150909.png)
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
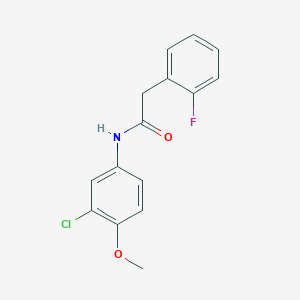
![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)
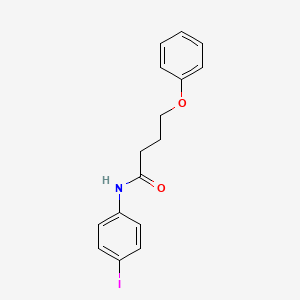
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5150952.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)
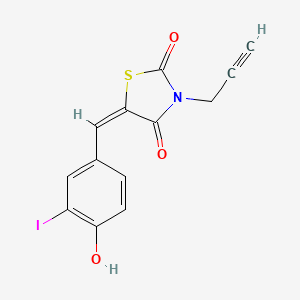
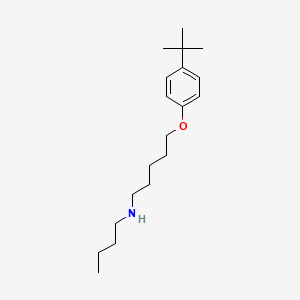
![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)